molecular formula C17H19NO B240048 N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide

N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B240048
M. Wt: 253.34 g/mol
InChI Key: AHRHCDLSORAEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamides. It is used extensively in scientific research due to its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by DPA results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
DPA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, DPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its high purity and stability. Additionally, DPA is relatively inexpensive and readily available, making it a popular choice for scientific research. However, one limitation of using DPA is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of DPA in scientific research. One area of interest is its potential use in the treatment of cancer. DPA has been found to have anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, DPA may have potential in the treatment of other diseases, such as autoimmune disorders and chronic pain. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Conclusion:
In conclusion, DPA is a unique chemical compound that has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic effects. It has potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. While DPA has advantages in lab experiments, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,4-dimethylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DPA. This method is efficient and yields high-quality DPA suitable for scientific research.

Scientific Research Applications

DPA has been widely used in scientific research due to its unique properties and mechanisms of action. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, DPA has been found to have potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO/c1-12-8-9-16(14(3)10-12)18-17(19)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

AHRHCDLSORAEMF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C

Origin of Product

United States

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